4-Acetamidoantipyrine
Overview
Description
4-Acetamidoantipyrine is a member of the pyrazole class of compounds, specifically an antipyrine derivative substituted by an acetylamino group at position 4. It is a significant drug metabolite of metamizole, known for its role in various biochemical and pharmacological processes .
Mechanism of Action
- 4-Acetamidoantipyrine is a derivative of antipyrine , a well-known analgesic and antipyretic drug. The addition of the acetamido group enhances its solubility in biological media and modulates its interaction with enzymes and substrates .
- The exact mode of action remains elusive, but it likely involves interactions with enzymes or receptors related to pain perception. Its distinct profile suggests a different mechanism compared to traditional COX inhibitors .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamidoantipyrine typically involves the acetylation of 4-aminoantipyrine. The reaction is carried out by treating 4-aminoantipyrine with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the acetylation process, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidoantipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to 4-aminoantipyrine.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-aminoantipyrine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Acetamidoantipyrine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.
Biology: Studied for its role as a metabolite in drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for drug metabolism studies.
Industry: Employed as a corrosion inhibitor for mild steel in acidic environments.
Comparison with Similar Compounds
4-Aminoantipyrine: The precursor to 4-Acetamidoantipyrine, differing by the presence of an amino group instead of an acetylamino group.
4-Acetylaminophenazone: Another derivative with similar structural features but different pharmacological properties.
Antipyrine: The parent compound, lacking the acetylamino substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its role as a metabolite of metamizole and its applications as a corrosion inhibitor further distinguish it from other similar compounds .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAGWXKSCXPNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40232106 | |
Record name | N-Antipyrinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-15-8 | |
Record name | 4-Acetylaminoantipyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylaminoantipyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Acetamidoantipyrine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Antipyrinylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40232106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ACETAMINOANTIPYRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/535H9N144Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-acetamidoantipyrine, and how is it formed?
A: this compound is a metabolite of the analgesic and antipyretic drug metamizole (dipyrone). It's formed through the metabolism of another metamizole metabolite, 4-aminoantipyrine [].
Q2: Can this compound be detected in environmental samples?
A: While not directly addressed in these studies, research indicates that this compound can be found in environmental water samples, suggesting its incomplete removal during wastewater treatment []. This highlights the importance of monitoring pharmaceutical metabolites in the environment.
Q3: Does this compound induce the same enzymatic changes as aminopyrine?
A: Interestingly, unlike aminopyrine and its metabolite 4-aminoantipyrine, this compound did not induce hepatic enzyme activity, including gamma-glutamyl transpeptidase, in rat models []. This suggests structural differences impact their biological activity.
Q4: How effectively do nanofiltration membranes remove this compound from water?
A: Nanofiltration membranes demonstrate a high retention rate for this compound. Specifically, the NF-90 membrane exhibited over 95% retention, indicating its potential for removing this compound from wastewater [].
Q5: Is this compound easily degraded in natural environments?
A: Research suggests that this compound is rapidly degraded under aerobic conditions prevalent in riverbank filtration systems []. This natural attenuation process contributes to reducing its presence in water resources.
Q6: Are there any analytical challenges in quantifying this compound in patient samples?
A: Yes, accurately quantifying this compound alongside metamizole and its other metabolites can be challenging due to the presence of isomeric compounds like 4-aminoantipyrine. Specialized LC-ESI-MS/MS methods with specific column and mobile phase conditions are needed for accurate simultaneous quantification [].
Q7: Are there alternative methods to assess body composition in beef cattle besides using this compound?
A: Yes, specific gravity techniques can be used as an alternative to this compound for estimating body composition in beef cattle. Research has explored comparative evaluations of these methods [].
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